7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS No.: 220835-17-6
Cat. No.: VC3172513
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
![7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 220835-17-6](/images/structure/VC3172513.png)
Specification
CAS No. | 220835-17-6 |
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Molecular Formula | C19H15N3O2 |
Molecular Weight | 317.3 g/mol |
IUPAC Name | 7-(4-methoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23) |
Standard InChI Key | VAOBJTRTUSWVKW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 |
Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Structural Features
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol belongs to the pyrrolo[2,3-d]pyrimidine family, which shares structural similarities with purine bases and nucleosides. This makes it a scaffold of interest in medicinal chemistry and drug design. The compound features a bicyclic core structure consisting of a pyrrole ring fused with a pyrimidine ring, with specific substituents at key positions:
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Position 4: Hydroxyl group (forming the 4-ol functionality)
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Position 5: Phenyl group
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Position 7: 4-Methoxyphenyl group
The presence of these substituents creates a nearly planar heterocyclic system, similar to related pyrrolo[2,3-d]pyrimidine derivatives . The 4-methoxyphenyl group at position 7 likely contributes to the compound's lipophilicity while providing a position for hydrogen bonding through the methoxy oxygen.
Physical and Chemical Properties
Based on structural analysis of similar compounds, 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol would be expected to have the following properties:
Property | Value/Description |
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Molecular Formula | C19H15N3O2 |
Molecular Weight | Approximately 317.35 g/mol |
Physical Appearance | Likely a crystalline solid |
Solubility | Limited water solubility due to aromatic rings; better solubility in organic solvents |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 5 (N atoms, O atoms) |
Functional Groups | Hydroxyl, methoxy, aromatic rings |
The hydroxyl group at position 4 enables hydrogen bonding but may limit membrane permeability due to its polarity, a characteristic observed in similar compounds. The strategic placement of the phenyl and 4-methoxyphenyl substituents likely influences the compound's electronic properties and potential interactions with biological targets.
Synthesis Methods
Common Synthetic Routes
The synthesis of 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol likely follows similar pathways to those used for structurally related pyrrolo[2,3-d]pyrimidine derivatives. Based on synthetic approaches for similar compounds, a potential multi-step synthesis would involve:
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Initial formation of an appropriately substituted pyrimidine precursor
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Introduction of the phenyl group at position 5
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Cyclization to form the pyrrole ring
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Introduction of the 4-methoxyphenyl group at position 7
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Formation of the 4-hydroxyl group, potentially via hydrolysis of a 4-chloro intermediate
Similar compounds have been synthesized through routes involving 4-chloropyrrolo[2,3-d]pyrimidine intermediates . For instance, the synthesis could involve the preparation of 7-(4-methoxyphenyl)-5-phenyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by hydrolysis to obtain the 4-ol derivative.
Reaction Conditions and Yield Optimization
Optimal reaction conditions for synthesizing this compound would likely involve:
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Temperature control: Cyclization steps typically require temperatures between 80-100°C for efficient ring closure
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Catalyst selection: Appropriate catalysts can enhance reaction efficiency
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Solvent selection: Dimethyl sulfoxide (DMSO) has been used effectively for similar reactions
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Purification techniques: Recrystallization from appropriate solvents to ensure high purity
The hydrolysis of 4-chloro intermediates to form the 4-ol derivative typically requires careful control of reaction conditions to maximize yield while minimizing side reactions. The yield of similar compound syntheses reported in the literature varies widely, with some achieving yields above 80% .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol would be expected to be influenced by its key structural features:
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The hydroxyl group at position 4 enables hydrogen bonding interactions with potential biological targets but may limit membrane permeability
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The phenyl group at position 5 likely enhances lipophilicity and may participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites
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The 4-methoxyphenyl group at position 7 contributes to the compound's electronic properties and provides additional potential for hydrogen bonding
Similar pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potential as CDK2 (Cyclin-Dependent Kinase 2) inhibitors , suggesting that this compound might also possess kinase inhibitory activity. The careful positioning of substituents around the heterocyclic core is critical for optimizing interactions with target enzymes.
Comparative Analysis with Related Compounds
Effect of Substituents on Activity
The specific arrangement of substituents in 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol distinguishes it from related compounds. Comparative analysis with similar structures reveals important structure-activity trends:
Substituent Position | Effect on Properties and Activity |
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Position 4 (OH vs other groups) | The hydroxyl group enables hydrogen bonding but introduces polarity; replacement with amine derivatives would increase basicity and potentially improve intracellular target engagement |
Position 5 (Phenyl) | Phenyl substitution enhances lipophilicity and potential for π-π interactions; other aromatic groups might tune selectivity for specific targets |
Position 7 (4-Methoxyphenyl) | The methoxy group introduces additional hydrogen bonding capacity; the phenyl ring likely improves target affinity but may reduce solubility |
Compounds with chlorine at position 4 have been reported to serve as useful intermediates for further functionalization , suggesting that the 4-ol derivative might also serve as a versatile intermediate for developing more complex molecules.
Structural Variations and Their Impact
Various structural modifications of the core pyrrolo[2,3-d]pyrimidine scaffold have been investigated:
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Variations at position 4: Replacement of the hydroxyl group with sulfur-containing groups like in 2-(5-phenyl-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylthio)acetohydrazide has been explored
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Additional heterocyclic fusion: The incorporation of additional rings, such as tetrazole, can create compounds like 5-methyl-9-phenyl-7H-pyrrolo[2′,3′:4,5]pyrimido[1,6-d]tetrazole
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Incorporation into larger structures: The core structure has been incorporated into more complex molecules, such as (2E)-1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
These modifications can significantly alter the physicochemical properties and biological activities of the compounds, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for medicinal chemistry applications.
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